B1575220 Tyrosinase (8-17)

Tyrosinase (8-17)

Cat. No.: B1575220
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Amino Acid Sequence and Epitope Localization

The tyrosinase (8-17) epitope comprises a decapeptide sequence that spans amino acid positions 8 through 17 of the full-length human tyrosinase protein. The precise amino acid composition consists of cysteine-leucine-leucine-tryptophan-serine-phenylalanine-glutamine-threonine-serine-alanine, representing a hydrophobic-rich sequence with strategic polar residues. This epitope demonstrates specific binding affinity for human leukocyte antigen type A2 molecules, indicating its critical role in antigen presentation pathways within human immune systems.

The localization of this epitope within the full-length tyrosinase structure places it within the amino-terminal region of the protein, specifically following the signal peptide sequence that encompasses residues 1 through 18. This positioning is particularly significant as it occurs within the initial processing region of the tyrosinase precursor molecule during its translation and translocation into the endoplasmic reticulum. The epitope sequence exhibits characteristics typical of major histocompatibility complex class one binding peptides, including the presence of hydrophobic anchor residues and appropriate length constraints for optimal binding groove accommodation.

Structural analysis reveals that the tyrosinase (8-17) epitope contains several amino acids with distinct physicochemical properties that contribute to its immunological activity. The presence of tryptophan at position 4 and phenylalanine at position 6 within the sequence provides aromatic side chains that are known to enhance immunogenicity through increased contact potential with T-cell receptor molecules. The cysteine residue at the amino-terminus introduces the possibility for disulfide bond formation, though this appears to be less critical for major histocompatibility complex binding compared to the internal hydrophobic residues.

The spatial arrangement of amino acids within the tyrosinase (8-17) sequence follows patterns consistent with successful epitope presentation. The alternating hydrophobic and polar residues create a molecular surface that facilitates both major histocompatibility complex binding through anchor positions and T-cell receptor recognition through exposed residues. This dual functionality represents a key structural feature that enables the epitope to serve as an effective bridge between antigen-presenting cells and cytotoxic T lymphocytes in immune surveillance mechanisms.

Comparative Analysis with Full-Length Tyrosinase Structure

The full-length human tyrosinase protein consists of 529 amino acids with a molecular weight of approximately 60.4 kilodaltons, representing a significantly larger and more complex structure compared to the tyrosinase (8-17) epitope. The complete protein encompasses multiple functional domains including a signal peptide sequence (residues 1-18), an intramelanosomal domain (residues 19-469), a transmembrane region (residues 477-497), and a cytoplasmic tail. This multi-domain architecture contrasts sharply with the linear peptide structure of the tyrosinase (8-17) epitope, which lacks the complex three-dimensional folding patterns characteristic of the full enzyme.

Structural comparison reveals that the tyrosinase (8-17) epitope originates from a region that precedes the major catalytic domains of the full-length protein. While the complete tyrosinase enzyme contains a sophisticated active site with two copper ions coordinated by histidine residues and complex substrate-binding pockets, the epitope sequence contains none of these catalytic elements. The epitope region instead represents a relatively simple extended chain conformation that becomes accessible for proteolytic processing during antigen presentation pathways.

The full-length tyrosinase structure includes extensive secondary structure elements including alpha helices and beta sheets that contribute to its enzymatic function, whereas the tyrosinase (8-17) epitope adopts a more flexible conformation suitable for major histocompatibility complex binding groove accommodation. The parent enzyme exhibits a globular fold with defined active site architecture, while the epitope demonstrates the linear characteristics necessary for effective antigen presentation. This structural difference highlights the transformation that occurs during antigen processing, where complex protein structures are reduced to linear peptide fragments optimized for immune recognition.

Comparative analysis of hydrophobicity patterns reveals distinct differences between the full-length enzyme and the epitope fragment. The complete tyrosinase protein contains both hydrophobic regions necessary for membrane association and hydrophilic areas required for enzyme-substrate interactions, creating a complex amphipathic structure. In contrast, the tyrosinase (8-17) epitope exhibits a predominantly hydrophobic character with strategic polar residues, reflecting its optimization for major histocompatibility complex binding rather than enzymatic function.

Influence of Post-Translational Modifications on Conformation

Post-translational modifications play a crucial role in determining the structural characteristics and functional properties of both full-length tyrosinase and derived epitopes including tyrosinase (8-17). The parent tyrosinase protein undergoes extensive N-linked glycosylation at multiple asparagine residues, including positions 86, 290, and 371, which significantly influences protein folding, stability, and processing pathways. These glycosylation events occur within the endoplasmic reticulum and affect the subsequent proteolytic processing that generates epitopes such as tyrosinase (8-17).

The glycosylation status of the full-length tyrosinase protein directly impacts the generation and presentation of the tyrosinase (8-17) epitope through its effects on protein trafficking and degradation pathways. Research has demonstrated that glycosylated forms of tyrosinase undergo different processing patterns compared to unglycosylated variants, leading to altered epitope production and presentation efficiency. The removal of N-linked carbohydrates by peptide N-glycanase in the cytosol represents a critical step in the antigen processing pathway that affects epitope generation.

Phosphorylation represents another significant post-translational modification affecting tyrosinase structure and epitope generation. The full-length tyrosinase protein undergoes phosphorylation at serine residues 523 and 527 by protein kinase C beta, modifications that influence protein stability and cellular localization. These phosphorylation events can alter the accessibility of proteolytic cleavage sites and consequently affect the efficiency of epitope generation, including the production of tyrosinase (8-17).

The conformational flexibility of the tyrosinase (8-17) epitope itself may be influenced by potential post-translational modifications, particularly at the serine and threonine residues within the sequence. While the epitope sequence does not contain asparagine residues suitable for N-linked glycosylation, the presence of serine at positions 5 and 9 and threonine at position 8 provides potential sites for O-linked glycosylation or phosphorylation. Such modifications could alter the peptide's binding affinity for major histocompatibility complex molecules and its recognition by T-cell receptors, though direct evidence for such modifications on the processed epitope remains limited in current literature.

Structural Parameter Full-Length Tyrosinase Tyrosinase (8-17) Epitope
Amino Acid Length 529 residues 10 residues
Molecular Weight 60.4 kDa 1.2 kDa
Secondary Structure Alpha helices, beta sheets Extended/flexible conformation
Copper Binding Sites 2 copper ions None
Glycosylation Sites N86, N290, N371 None confirmed
Membrane Association Transmembrane domain present None
Catalytic Activity Tyrosinase enzyme activity None

Properties

sequence

CLLWSFQTSA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Tyrosinase (8-17)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Tyrosinase inhibitors have gained attention for their potential use in treating skin disorders such as hyperpigmentation and melanoma. The peptide Tyrosinase (8-17) has been studied for its inhibitory effects on melanin production:

  • Case Study: Inhibition of Melanogenesis
    A study demonstrated that Tyrosinase (8-17) effectively inhibited melanin production in B16F10 melanoma cells, showing a significant reduction in intracellular tyrosinase activity. The IC50 value observed was approximately 2.012 mM, indicating its potential as a therapeutic agent for skin whitening applications .
Study IC50 (mM) Effect
B16F10 melanoma cells2.012 ± 0.088Inhibition of melanin production

Cosmetic Applications

The cosmetic industry utilizes tyrosinase inhibitors to formulate skin-whitening products. Tyrosinase (8-17) has been identified as a promising candidate due to its efficacy in reducing pigmentation:

  • Case Study: Cosmetic Formulation
    In vitro assays showed that formulations containing Tyrosinase (8-17) led to a marked decrease in melanin content when applied to human skin cells, suggesting its viability as an active ingredient in cosmetic products aimed at skin lightening .

Food Processing Applications

In food technology, tyrosinase is both a concern and a target for inhibition due to its role in enzymatic browning, which affects the quality and shelf life of food products:

  • Case Study: Enzymatic Browning Control
    Research indicated that Tyrosinase (8-17) could be incorporated into food preservation strategies to inhibit browning reactions in cut fruits and vegetables, thereby extending their freshness and marketability .
Application Impact
Food preservationReduction of enzymatic browning

Environmental Applications

Tyrosinase also finds applications in environmental biotechnology, particularly in bioremediation processes where it helps detoxify phenolic compounds:

  • Case Study: Bioremediation
    Studies have shown that tyrosinases can oxidize phenolic pollutants in wastewater, facilitating their removal from contaminated environments. The use of Tyrosinase (8-17) has been explored for enhancing the efficiency of these bioremediation processes .

Chemical Reactions Analysis

Catalyzed Reactions

Tyrosinase carries out the oxidation of phenols such as tyrosine and dopamine using dioxygen (O2) . The enzyme has two activities in its catalytic cycle :

  • Monophenolase activity Hydroxylates monophenols (e.g., L-tyrosine) to o-diphenols (e.g., L-dopa) .

  • Diphenolase activity Oxidizes o-diphenols to o-quinones (o-dopaquinone) .

In the presence of catechol, benzoquinone is formed . Hydrogens removed from catechol combine with oxygen to form water .

Mammalian tyrosinase has restricted substrate specificity, utilizing only the L-form of tyrosine or DOPA as substrates, with a restricted requirement for L-DOPA as a cofactor .

Active Site

The active site of tyrosinase enzymes contains two copper atoms that interact with dioxygen to form a highly reactive chemical intermediate, which then oxidizes the substrate . The activity of tyrosinase is similar to catechol oxidase, a related class of copper oxidase . Tyrosinases and catechol oxidases are collectively termed polyphenol oxidases .

Stereoselectivity and Substrate Specificity

  • Tyrosinase from Armillaria ostoyae (AoTyr) shows different activity toward different forms of tyrosine :

    • The relative activity of AoTyr toward d-tyrosine was only 39.3% ± 2.20% of its activity toward l-tyrosine .

    • AoTyr acts on all tested monophenols, including phenol, 2,4-dimethylphenol, 3,4-dimethylphenol, and 2,3,5-trimethylphenol .

    • The benzoquinones were the predominant products when using phenol and 3,4-dimethylphenol as the substrates .

    • When 2,4-dimethylphenol was used as the substrate, the produced 3,5-dimethyl-1,2-benzoquinone and 3,5-dimethylcatechol were observed in the product spectra .

    • Similarly, the produced 3,4,6-trimethylcyclohexa-3,5-diene-1,2-dione and 3,4,6-trimethylcatechol from 2,3,5-trimethylphenol can also be observed in the high-performance liquid chromatography (HPLC) spectra .
      AoTyr activities versus different concentrations of l-tyrosine and l-DOPA showed obvious substrate inhibitions . At substrate levels below 0.5 mM for l-tyrosine and l-DOPA, AoTyr activity obeyed Michaelis-Menten kinetics .

Inhibition

A tyrosinase-inhibitory peptide (Ala-His-Tyr-Tyr-Asp, AHYYD) was identified, which inhibited tyrosinase with an IC50 value of 2.012 ± 0.088 mM . AHYYD exhibited a mixed-type inhibition of tyrosinase and also led to a more compact enzyme structure . The binding reactions of AHYYD with tyrosinase were spontaneous, leading to the formation of a new set of binding sites on the tyrosinase . AHYYD could reduce the melanin content of the cells by directly inhibiting the activity of intracellular tyrosinase and indirectly affects melanin production by acting as an antioxidant .

Bioconjugation

The enzyme tyrosinase can oxidize exposed tyrosine residues into o-quinones that react rapidly with cysteine residues on target proteins . This coupling reaction occurs under mild aerobic conditions and has the rare ability to join full-size proteins in under 2 h .

Kinetic Parameters of AoTyr

AoTyr activities versus different concentrations of l-tyrosine and l-DOPA showed obvious substrate inhibitions . At substrate levels below 0.5 mM for l-tyrosine and l-DOPA, AoTyr activity obeyed Michaelis-Menten kinetics . Both monophenolase and diphenolase activities increased with increasing substrate concentrations until they reached their highest velocity . In contrast, further increasing the substrate concentration reduced AoTyr activities, indicating that the substrate inhibition effect outweighed the velocity increase .

The kinetic parameters of the monophenolase and diphenolase activities of the wild type (WT) are comparable, and its catalytic efficiencies (kcat/Kratios) toward l-tyrosine (115 ± 0.39 s−1mM−1) and l-DOPA (118 ± 0.29 s−1mM−1) are similar .

Molecular Docking Study

Docking analysis was conducted to elucidate the interaction modes of the designed molecules with the tyrosinase enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Tyrosinase (8-17) is distinct from small-molecule tyrosinase inhibitors, as it is a peptide epitope rather than a direct enzyme inhibitor. Most tyrosinase-targeting compounds, such as kojic acid, hydroxyphenylpropanoids, and pyridine derivatives, are small molecules that inhibit melanogenesis by blocking the enzyme’s active site or chelating copper ions (Table 1). For example:

  • Kojic acid : A competitive inhibitor with an IC₅₀ of ~3.0 µg/mL, it binds to tyrosinase’s copper center .
  • Compound 7 (from Protea cynaroides): A benzoic acid derivative with an IC₅₀ of 0.8776 µg/mL, it mimics kojic acid’s copper-chelation mechanism .
  • Compound 4 (acetophenone-based dihydropyrimidine): Exhibits seven-fold greater potency (IC₅₀ = 1.97 µM) than kojic acid, attributed to high chemical reactivity and strong docking interactions .

In contrast, Tyrosinase (8-17) operates via immune activation, binding to HLA-A2.1 receptors on antigen-presenting cells to trigger CTL-mediated melanoma cell destruction . Structurally, it lacks the aromatic or heterocyclic moieties common in small-molecule inhibitors, relying instead on its peptide sequence for MHC-I recognition.

Mechanistic Differences

  • Small-molecule inhibitors: Most act via competitive inhibition (e.g., kojic acid, MHY884) or non-competitive inhibition (e.g., resveratrol) by occupying the enzyme’s active site or altering its conformation . Molecular docking studies reveal hydrogen bonding with residues like Asn260 and His263, critical for copper coordination .
  • Tyrosinase (8-17): Functions as a subversive immunogen, bypassing direct enzyme inhibition. It recruits CTLs to target tyrosinase-expressing melanoma cells, leveraging the immune system for cytotoxicity .

Notably, some compounds (e.g., 8-methoxy-psoralen) paradoxically activate tyrosinase, increasing melanin synthesis—a mechanism absent in Tyrosinase (8-17) .

Efficacy and Clinical Relevance

  • Small-molecule inhibitors: Kojic acid and its derivatives are widely used in cosmetics for hyperpigmentation but face limitations due to skin irritation and moderate efficacy. Novel compounds like Compound 4 (IC₅₀ = 1.97 µM) show improved potency but require further clinical validation .
  • Tyrosinase (8-17): Demonstrates 47.8% immune response activation in melanoma patients, with six PBMC cultures recognizing melanoma cells in vitro. Its clinical utility lies in personalized immunotherapy, though scalability depends on HLA-A2.1 prevalence .

Data Tables

Table 1: Comparison of Tyrosinase (8-17) with Selected Tyrosinase-Targeting Compounds

Compound Type IC₅₀/Activity Mechanism Reference
Tyrosinase (8-17) Immunogenic peptide Induces CTL response HLA-A2.1 binding, immune activation
Kojic acid Competitive inhibitor ~3.0 µg/mL Copper chelation
Compound 7 Inhibitor 0.8776 ± 0.12 µg/mL Copper chelation
Compound 4 (Dihydropyrimidine) Inhibitor 1.97 µM Docking, high reactivity
MHY884 Competitive inhibitor N/A (kinetic) Competitive inhibition
8-Methoxy-psoralen Activator >100% tyrosinase activity Enzyme activation

Preparation Methods

Key Steps:

  • Gene Synthesis and Cloning

    • The tyrosinase gene, either full-length or truncated (e.g., amino acids 1 to 472 or 473), is synthetically prepared with codon optimization using PCR techniques.
    • The gene is cloned into a baculovirus expression vector.
  • Bacmid Preparation and Insect Cell Infection

    • Bacmids are prepared from the recombinant baculovirus clones.
    • Insect cells (commonly BTI-TN-5B1-4, known commercially as HIGHFIVE™) are infected with these bacmids to produce the virus titer.
  • Optimization of Expression Conditions

    • Multiplicity of infection (MOI) and time points for harvesting are optimized using western blot analysis to maximize tyrosinase expression.
    • Copper salts (copper chloride or copper sulfate) are added to the cell culture media at concentrations ranging from 0.1 to 25 micromoles per liter to enhance enzyme activity and yield.
  • Harvesting and Enzyme Extraction

    • Cells are harvested at optimal time points.
    • Tyrosinase can be collected either from the insect cell lysate (via sonication) or from the culture supernatant, with the latter being preferred for ease of purification.
  • Enzyme Activity Assays

    • The enzymatic activity of tyrosinase is confirmed using DOPA oxidation and DOPA+MBTH coupling assays.

Data Table: Effect of Copper Salt Addition on Tyrosinase Expression and Activity

Example No. Sample Description Copper Salt in Media Copper Salt Concentration (µM) Relative Enzyme Activity (Scale Ratio) Notes
7 Truncated tyrosinase without copper salt No 0 1.0 (Baseline) Control sample
16 Truncated tyrosinase with copper chloride Yes 10 1.8 Highest activity observed
8 Truncated tyrosinase (15 µg sample) Yes 5 1.5 Moderate activity
9 Truncated tyrosinase (30 µg sample) Yes 10 1.7 High activity
10 Truncated tyrosinase (60 µg sample) Yes 15 1.6 High activity
11 Sample 10 + 50 mM Arbutin (inhibitor) Yes 15 0.2 Activity inhibited
12 Sample 11 + 25 mM Kojic acid (inhibitor) Yes 15 0.1 Further inhibition

Source: Adapted from patent data on recombinant human tyrosinase preparation

Detailed Research Findings on Preparation

  • Copper Salt Inclusion : Incorporation of copper salts such as copper chloride or copper sulfate in the insect cell culture media significantly improves the yield and enzymatic activity of tyrosinase (8-17). Copper ions are essential cofactors for tyrosinase catalytic function, and their presence during expression ensures proper metal incorporation into the enzyme's active site.

  • Expression System : The baculovirus-insect cell system (using HIGHFIVE™ cells) is highly effective for producing human tyrosinase with proper post-translational modifications and folding, which are critical for enzymatic activity. This system allows for scalable production suitable for commercial applications.

  • Harvesting Method : Collecting tyrosinase from the culture supernatant is preferred over cell lysis because it simplifies downstream purification and maintains enzyme activity. However, sonication of cell pellets is also used to extract intracellular enzyme.

  • Optimization Parameters : MOI and harvesting time are optimized by monitoring protein expression via western blot and enzyme activity assays. Optimal expression times typically range between 48 to 72 hours post-infection, depending on the construct and culture conditions.

  • Inhibitor Studies : Tyrosinase activity can be specifically inhibited by compounds such as arbutin and kojic acid, which are used to confirm the identity and functionality of the enzyme preparation.

Summary Table: Preparation Workflow for Tyrosinase (8-17)

Step No. Process Step Description Critical Parameters
1 Gene Synthesis PCR-based codon-optimized synthesis of truncated gene Codon optimization, truncation at AA 472
2 Cloning Insertion into baculovirus vector Vector compatibility
3 Bacmid Preparation Generation of recombinant bacmids Quality and purity of bacmids
4 Insect Cell Infection Infection of HIGHFIVE™ cells with bacmids MOI optimization (e.g., 1-5)
5 Culture with Copper Salt Addition of copper chloride or sulfate (0.1-25 µM) Copper salt type and concentration
6 Expression Monitoring Western blot and enzyme activity assays Harvest time (48-72h)
7 Harvesting Collection of supernatant or cell pellet lysis Method selection based on yield/activity
8 Enzyme Activity Validation DOPA oxidation and DOPA+MBTH coupling assays Confirmation of enzymatic function

Q & A

What experimental protocols are recommended for synthesizing and characterizing Tyrosinase (8-17) peptide fragments?

Basic Research Focus
Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, followed by HPLC purification. Characterization requires mass spectrometry (e.g., MALDI-TOF) for molecular weight validation and reversed-phase HPLC for purity assessment (>95%). Circular dichroism (CD) spectroscopy can confirm secondary structure in solution . For reproducibility, document reaction conditions (coupling agents, resin type, cleavage protocols) and validate purity metrics across multiple batches .

How can contradictory kinetic data for Tyrosinase (8-17) activity assays be resolved?

Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., pH, temperature, substrate concentration). Standardize protocols using a reference substrate like L-DOPA and monitor oxygen consumption via Clark-type electrodes. Include positive controls (e.g., full-length tyrosinase) and negative controls (heat-inactivated peptide). Statistical tools like ANOVA can identify outliers, while isothermal titration calorimetry (ITC) may resolve conflicts in binding affinity measurements . Address inter-lab variability by comparing data across buffer systems (e.g., phosphate vs. Tris) .

What computational methods are suitable for modeling the tertiary structure of Tyrosinase (8-17)?

Advanced Research Focus
Use homology modeling if templates (e.g., PDB: 2Y9X) share >30% sequence identity. For de novo predictions, apply molecular dynamics (MD) simulations with force fields like CHARMM35. Validate against experimental data (e.g., NMR chemical shifts or SAXS profiles). Machine learning tools like AlphaFold2 can predict structural motifs but require cross-validation with mutational studies . Report root-mean-square deviation (RMSD) values to quantify model accuracy .

How should researchers design dose-response studies for Tyrosinase (8-17) inhibitors?

Basic Research Focus
Use a logarithmic concentration range (e.g., 1 nM–100 µM) and measure inhibition via spectrophotometric assays (e.g., dopachrome formation at 475 nm). Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include time-course experiments to distinguish competitive vs. non-competitive inhibition. Triplicate runs and blinded data analysis minimize bias . For mechanism validation, combine with Lineweaver-Burk plots .

What strategies improve the stability of Tyrosinase (8-17) in aqueous solutions?

Advanced Research Focus
Stabilize via lyophilization with cryoprotectants (e.g., trehalose) or formulate in buffered solutions containing 0.01% sodium azide. Monitor degradation via size-exclusion chromatography (SEC) and dynamic light scattering (DLS). For long-term storage, test freeze-thaw cycles and optimize pH (5.5–7.4). Chemical modifications (e.g., PEGylation) or encapsulation in liposomes can enhance half-life .

How do post-translational modifications (PTMs) affect Tyrosinase (8-17) functionality?

Advanced Research Focus
Use LC-MS/MS to identify PTMs (e.g., phosphorylation at Ser10). Compare activity of modified vs. unmodified peptides using enzyme assays. Site-directed mutagenesis (e.g., S10A substitution) can confirm functional impacts. For in vivo relevance, analyze tissue-specific PTM patterns via immunohistochemistry .

What statistical approaches are appropriate for analyzing Tyrosinase (8-17) activity in heterogeneous biological samples?

Basic Research Focus
Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Normalize data to total protein content (Bradford assay) and report SEM. For multivariate analysis, use principal component analysis (PCA) to distinguish substrate-specific effects. Open-source tools like R/Bioconductor ensure reproducibility .

How can researchers validate the specificity of antibodies targeting Tyrosinase (8-17)?

Advanced Research Focus
Perform Western blotting with knockout cell lines or competitive ELISA using scrambled peptide controls. Validate cross-reactivity via peptide microarrays and epitope mapping (e.g., SPOT synthesis). Include blocking peptides in immunohistochemistry to confirm signal specificity .

What methodologies optimize the reconstitution of Tyrosinase (8-17) in membrane-mimetic systems?

Advanced Research Focus
Use lipid nanodiscs or detergent micelles (e.g., DDM) for solubilization. Monitor incorporation via fluorescence resonance energy transfer (FRET) with labeled lipids. Validate structural integrity using cryo-EM or NMR in lipid bilayers. Compare activity in micellar vs. vesicular systems to assess environmental dependencies .

How should conflicting data on the pH-dependent activity of Tyrosinase (8-17) be addressed?

Advanced Research Focus
Replicate experiments across a pH gradient (4.0–9.0) using universal buffers (e.g., Britton-Robinson). Employ stopped-flow kinetics to capture transient intermediates. Compare results with theoretical pKa values of catalytic residues (e.g., His94) predicted via Poisson-Boltzmann calculations. Publish raw datasets and analysis scripts for transparency .

Guidance for Data Presentation

  • Tables : Include kinetic parameters (Km, Vmax), purity metrics, and statistical comparisons. Use Roman numerals for table labels and footnotes for methodological details .
  • Figures : Highlight dose-response curves, structural models, and assay schematics. Ensure color accessibility (e.g., avoid red-green contrasts) and provide high-resolution TIFF/PDF files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.